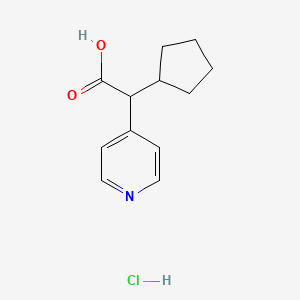
2-Cyclopentyl-2-(pyridin-4-yl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-2-(pyridin-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which combines a cyclopentyl group with a pyridinyl group attached to an acetic acid moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-2-(pyridin-4-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction or other alkylation methods.
Pyridinyl Group Attachment: The pyridinyl group is usually introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Acetic Acid Moiety Addition: The acetic acid moiety is then added through esterification or other carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentyl-2-(pyridin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Applications De Recherche Scientifique
2-Cyclopentyl-2-(pyridin-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyclopentyl-2-(pyridin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexyl-2-(pyridin-4-yl)acetic acid hydrochloride: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
2-(Pyridin-2-yl)acetic acid hydrochloride: Similar structure but with a pyridin-2-yl group instead of a pyridin-4-yl group.
Uniqueness
2-Cyclopentyl-2-(pyridin-4-yl)acetic acid hydrochloride is unique due to its specific combination of the cyclopentyl and pyridinyl groups, which may confer distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C12H16ClNO2 |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
2-cyclopentyl-2-pyridin-4-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11(9-3-1-2-4-9)10-5-7-13-8-6-10;/h5-9,11H,1-4H2,(H,14,15);1H |
Clé InChI |
LXOPJKOZGYJXML-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(C2=CC=NC=C2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



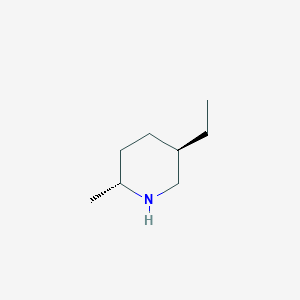
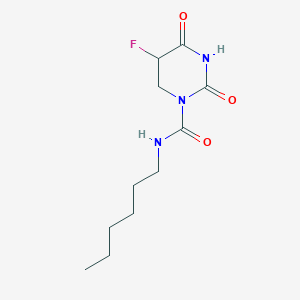
![N-[5-[3-(benzenesulfonamido)phenyl]pyrazolidin-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B12354801.png)
![5,6,7,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one](/img/structure/B12354815.png)
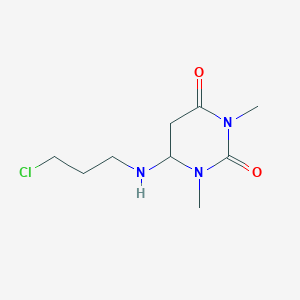
![6-Amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-1,2,3,3a,4,7a-hexahydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12354831.png)

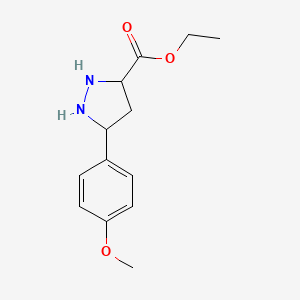
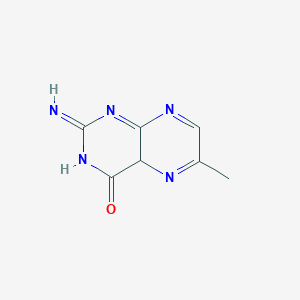
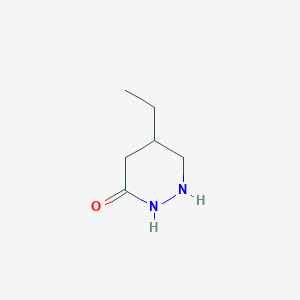
![4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid](/img/structure/B12354871.png)

![19-Norpregn-4-ene-3,20-dione,17-[(1-oxohexyl)oxy]-](/img/structure/B12354878.png)
